molecular formula C17H13FO B498922 1-(4-Fluorobenzoyl)-4-phenylbutadiene CAS No. 99646-84-1

1-(4-Fluorobenzoyl)-4-phenylbutadiene

Cat. No.: B498922
CAS No.: 99646-84-1
M. Wt: 252.28g/mol
InChI Key: WRVMWLUMYZPQIR-KBXRYBNXSA-N
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Description

1-(4-Fluorobenzoyl)-4-phenylbutadiene is an organic compound that features a fluorobenzoyl group and a phenylbutadiene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorobenzoyl)-4-phenylbutadiene typically involves the reaction of 4-fluorobenzoyl chloride with phenylbutadiene under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions, such as temperature and pressure, are optimized to ensure the highest purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorobenzoyl)-4-phenylbutadiene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Fluorobenzoyl)-4-phenylbutadiene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzoyl)-4-phenylbutadiene involves its interaction with specific molecular targets. The fluorobenzoyl group can participate in hydrogen bonding and electrostatic interactions, while the phenylbutadiene moiety can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Fluorobenzoyl)-4-phenylbutadiene is unique due to the presence of both a fluorobenzoyl group and a phenylbutadiene moiety. This combination imparts distinct chemical properties, such as enhanced reactivity and potential for diverse applications in materials science and pharmaceuticals .

Properties

IUPAC Name

(2E,4E)-1-(4-fluorophenyl)-5-phenylpenta-2,4-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FO/c18-16-12-10-15(11-13-16)17(19)9-5-4-8-14-6-2-1-3-7-14/h1-13H/b8-4+,9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVMWLUMYZPQIR-KBXRYBNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=CC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C/C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99646-84-1
Record name 1-(4-FLUOROPHENYL)-5-PHENYL-2,4-PENTADIEN-1-ONE
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